1-Bromo-2,4-dichloro-3-methylbenzene

Overview

Description

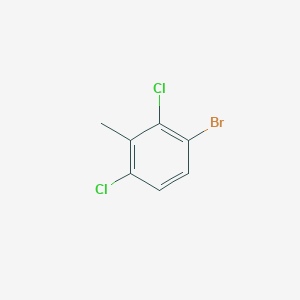

1-Bromo-2,4-dichloro-3-methylbenzene is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

Like other aromatic compounds, it may interact with various biological molecules, including proteins and enzymes, depending on its specific chemical structure .

Mode of Action

The mode of action of 1-Bromo-2,4-dichloro-3-methylbenzene is likely to involve electrophilic aromatic substitution . In this process, the compound acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Given its structure, it may participate in reactions involving aromatic compounds, potentially affecting pathways where these compounds play a role .

Result of Action

Given its potential to undergo electrophilic aromatic substitution, it could lead to the formation of various substituted benzene derivatives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .

Preparation Methods

1-Bromo-2,4-dichloro-3-methylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2,4-dichloro-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2,4-dichloro-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium cyanide.

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.

Reduction Reactions: The compound can undergo reduction reactions where the halogen atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield 2,4-dichloro-3-methylbenzonitrile .

Scientific Research Applications

1-Bromo-2,4-dichloro-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Bromo-2,4-dichloro-3-methylbenzene can be compared with other similar compounds, such as:

1-Bromo-2,4-dichlorobenzene: This compound lacks the methyl group present in this compound.

1-Bromo-3,4-dichlorobenzene: This isomer has the bromine and chlorine atoms in different positions on the benzene ring, which can affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical behavior and applications compared to its isomers and other related compounds.

Biological Activity

1-Bromo-2,4-dichloro-3-methylbenzene, with the CAS number 127049-87-0, is a halogenated aromatic compound known for its various applications in organic synthesis, pharmaceuticals, and agrochemicals. Its molecular formula is C₇H₅BrCl₂, and it has a molecular weight of 239.92 g/mol. This compound exhibits significant biological activity, making it a subject of interest in both environmental and health-related studies.

This compound is characterized as a colorless to light yellow crystalline solid. It can be synthesized through various methods, including the bromination of chlorinated toluene derivatives. The compound is notable for its ability to undergo reactions such as Suzuki–Miyaura cross-coupling, which is essential for synthesizing more complex organic molecules .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol |

| Appearance | Colorless to light yellow crystalline solid |

| CAS Number | 127049-87-0 |

Toxicological Profile

This compound belongs to a class of compounds that can exhibit toxicity in biological systems. Studies have indicated that halogenated aromatic compounds can disrupt endocrine functions and may be linked to various health issues, including cancer. The compound's structure allows it to interact with biological membranes and enzymes, potentially leading to adverse effects on human health and the environment .

Case Studies

Environmental Impact

The persistence of halogenated compounds in the environment is a significant concern. These compounds can bioaccumulate in the food chain, leading to higher concentrations in top predators. Monitoring programs have identified this compound as a candidate for further study due to its potential ecological risks .

Research Findings

Recent studies have focused on the synthesis and application of this compound in organic chemistry. Its utility in producing various organic intermediates highlights its importance in synthetic pathways.

Table 2: Applications in Organic Synthesis

Properties

IUPAC Name |

1-bromo-2,4-dichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAYFCFQKDUHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564197 | |

| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127049-87-0 | |

| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.